Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring system consisting of a naphthalene moiety and a furan ring. The presence of a sulfonamide group and a carboxylate ester adds to the compound’s chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of naphthalene derivatives with furan precursors under acidic or basic conditions. The introduction of the sulfonamide group can be achieved through sulfonation reactions, followed by amide formation. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar structure but with a benzofuran ring instead of a naphthofuran ring.
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-15-23(25(27)30-2)21-14-22(19-9-5-6-10-20(19)24(21)31-15)26-32(28,29)18-12-11-16-7-3-4-8-17(16)13-18/h3-14,26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWHMSBULJCCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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